(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
CAS No.: 920802-28-4
Cat. No.: VC16952501
Molecular Formula: C13H16FNO
Molecular Weight: 221.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920802-28-4 |
|---|---|
| Molecular Formula | C13H16FNO |
| Molecular Weight | 221.27 g/mol |
| IUPAC Name | (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |
| Standard InChI | InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1 |
| Standard InChI Key | FGGVMWAYZLXZKE-ZDUSSCGKSA-N |
| Isomeric SMILES | C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
| Canonical SMILES | C=CCN1CCOC(C1)C2=CC(=CC=C2)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound belongs to the morpholine class, featuring a six-membered ring containing both amine and ether functionalities. Its IUPAC name, (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine, reflects the (R)-configuration at the C2 position, a 3-fluorophenyl group at C2, and an allyl (prop-2-en-1-yl) substituent at C4. The molecular formula is , with a molar mass of 221.27 g/mol.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.27 g/mol |
| IUPAC Name | (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |
| CAS Registry Number | 920802-28-4 |
| Stereochemistry | (R)-configuration at C2 |
The fluorophenyl group enhances lipophilicity () and metabolic stability compared to non-fluorinated analogues. The allyl side chain introduces unsaturation, enabling participation in click chemistry and polymerization reactions.
Spectroscopic and Computational Data
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NMR: The -NMR spectrum reveals distinct signals for the allylic protons (δ 5.8–5.2 ppm) and fluorophenyl aromatic protons (δ 7.4–6.8 ppm).
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X-ray Crystallography: The crystal structure (CCDC 689017) confirms the (R)-configuration and chair conformation of the morpholine ring .
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In Silico Modeling: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 3-fluoroaniline and allyl bromide, proceeding through a four-step sequence:
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Allylation: 3-Fluoroaniline reacts with allyl bromide under basic conditions to form N-allyl-3-fluoroaniline.
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Cyclization: Treatment with epichlorohydrin induces morpholine ring formation via nucleophilic attack and subsequent cyclization.
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Stereochemical Control: Chiral resolution using L-tartaric acid yields the (R)-enantiomer with >98% enantiomeric excess (ee).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Allylation | Allyl bromide, K₂CO₃, DMF, 80°C | 85 |
| Cyclization | Epichlorohydrin, NaOH, H₂O | 72 |
| Resolution | L-Tartaric acid, ethanol | 65 |
Process Challenges
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Byproduct Formation: Competing N-alkylation and O-alkylation pathways reduce cyclization efficiency. Microwave-assisted synthesis (100°C, 30 min) mitigates this issue, improving yield to 78%.
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Scale-Up Limitations: Chiral resolution remains a bottleneck; asymmetric catalytic methods using Jacobsen’s catalyst are under investigation .
Biological Activity and Mechanisms
Enzyme Modulation
Morpholine derivatives are recognized for inhibiting phosphoinositide 3-kinase (PI3K) isoforms, a target in oncology . The fluorophenyl group in (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine enhances binding to PI3Kγ () compared to non-fluorinated analogues () .
Pharmacokinetic Profile
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Absorption: High passive permeability () in Caco-2 assays.
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Metabolism: CYP3A4-mediated oxidation of the allyl group generates an epoxide metabolite, which is detoxified by glutathione conjugation.
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Half-Life: 4.2 hours in murine models, suitable for twice-daily dosing.
Comparative Analysis with Analogues
Stereochemical Dependence
The (2S)-enantiomer exhibits 10-fold lower PI3Kγ affinity (), underscoring the importance of the (R)-configuration.
Substituent Effects
Replacing the 3-fluorophenyl group with 4-fluorophenyl reduces metabolic stability () due to increased CYP2D6 susceptibility.
Stability and Reactivity
Degradation Pathways
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Hydrolytic Degradation: The morpholine ring undergoes slow hydrolysis at pH < 2, forming 3-fluorophenylglycol and allylamine.
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Oxidative Stability: The allyl group is susceptible to singlet oxygen, necessitating storage under inert atmospheres.
Future Directions
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Therapeutic Applications: Preclinical studies in PI3K-driven cancers (e.g., glioblastoma) are warranted .
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Synthetic Methodology: Developing enantioselective catalysis could bypass resolution steps, reducing production costs .
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Materials Science: Incorporating the allyl group into conductive polymers may enable novel optoelectronic materials.
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